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Compound of Interest
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Methoxyphenylsulfinylacetone

Cat. No.: B8301640
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Executive Summary

Sulfinylacetone (1-(methylsulfinyl)propan-2-one) and its derivatives are versatile C3 building
blocks in medicinal chemistry. They serve as pivotal intermediates for the synthesis of optically
active

-hydroxy sulfoxides,

-substituted ketones via Pummerer rearrangements, and non-racemic allylic alcohols. Despite
their utility, their synthesis is often complicated by the instability of

-ketosulfoxides and the hazardous nature of the reagents involved.

This guide details a robust, field-proven one-pot protocol for the synthesis of sulfinylacetone
derivatives via the acylation of the dimethyl sulfoxide (DMSO) anion (dimsyl anion). It integrates
critical safety parameters regarding sodium hydride (NaH) in DMSO, precise stoichiometric
controls, and downstream application workflows.

Mechanistic Principles

The core transformation relies on the nucleophilic acylation of the dimsyl anion (conjugate base
of DMSO, pKa ~35) with an ester. This is a Claisen-type condensation.

Reaction Pathway[1][2][3][4][5][6][7]
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o Deprotonation: Sodium hydride deprotonates DMSO to form the dimsyl anion.[1]

e Nucleophilic Attack: The dimsyl anion attacks the carbonyl carbon of the ester (e.qg., ethyl
acetate).

o Elimination: Ethoxide is eliminated, forming the

-ketosulfoxide.

o Deprotonation (Critical Step): The resulting

-ketosulfoxide (pKa ~11-12) is significantly more acidic than DMSO. It immediately
consumes a second equivalent of dimsyl anion to form a stable enolate salt. This drives the
equilibrium forward and necessitates a 2:1 stoichiometry of Base:Ester.

Mechanistic Diagram
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Figure 1: Mechanistic pathway for the generation of sulfinylacetone derivatives via dimsyl anion
acylation.[2]

Detailed Protocol: Synthesis of 1-
(Methylsulfinyl)propan-2-one

Safety Critical Warning: The reaction of Sodium Hydride (NaH) with DMSO is potentially
explosive if not controlled. Decomposition of DMSO can occur above 50-60°C, leading to
thermal runaway.

¢ NEVER heat the NaH/DMSO mixture above 70°C.
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e ALWAYS use an inert atmosphere (Nitrogen or Argon).

e OPTIONAL: Dilution with THF (1:1 v/v) mitigates thermal risks but may slow the anion
formation.

Materials & Reagents[3][4][6][7][8]1[9][10][11][12][13][14]
[15]

e Sodium Hydride (NaH): 60% dispersion in mineral oil (4.4 g, 110 mmol).
o Dimethyl Sulfoxide (DMSO): Anhydrous, stored over molecular sieves (50 mL).
o Ethyl Acetate: Anhydrous (4.9 mL, 50 mmaol).

¢ Solvents: Dichloromethane (DCM) or Ethyl Acetate for extraction; Brine; HCI (1M).

Step-by-Step Procedure
Phase 1: Generation of Dimsyl Sodium

e Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar,
reflux condenser, and temperature probe. Flush with Argon.

e Washing (Optional): If mineral oil interference is a concern for downstream analysis, wash
the NaH (4.4 g) with dry pentane (3 x 10 mL) under Argon. Decant the pentane carefully.
Note: For most preparative scales, the oil is benign and can be removed during workup.

e Anion Formation: Add anhydrous DMSO (50 mL) to the NaH.

o Heating: Heat the mixture to 60°C (internal temperature). Stir effectively. Hydrogen gas
evolution will be vigorous initially.

o Completion: Maintain at 60°C for 45—60 minutes until gas evolution ceases completely. The
solution should appear clear and slightly grey/green.

e Cooling: Cool the reaction mixture to 0°C using an ice bath.

Phase 2: Acylation (The One-Pot Step)
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Addition: Add Ethyl Acetate (4.9 mL, 50 mmol) dropwise via syringe over 15 minutes.

o Observation: The mixture may become gelatinous or solidify as the enolate salt
precipitates. This is normal.

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C)
for 1 hour.

Phase 3: Quench and Isolation

Quench: Cool the mixture back to 0°C. Slowly add water (50 mL) to quench any excess
base.

o Caution: Exothermic.[3][4][5]

Acidification: Carefully acidify the agqueous solution with 1M HCI to pH 3-4.

o Note: Do not go below pH 2, as

-ketosulfoxides can undergo Pummerer-like decomposition or acid-catalyzed
racemization/cleavage.

Extraction: Extract the mixture with Dichloromethane (3 x 50 mL). Sulfinylacetone is
amphiphilic; thorough extraction is necessary.

Wash: Wash the combined organic layers with Brine (50 mL) to remove residual DMSO.

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: The crude product is often pure enough (>90%) for subsequent steps. If
necessary, purify via flash chromatography (SiO2, EtOAc/MeOH gradient).

Expected Results

Yield: 70-85%

Appearance: Pale yellow oil or low-melting solid.
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 Stability: Store at -20°C.

-ketosulfoxides are hygroscopic and can decompose slowly at room temperature.

Optimization & Troubleshooting

Parameter Issue

Solution

Stoichiometry Low Yield

Ensure 2:1 ratio of Dimsyl
Anion to Ester. The product
enolate traps the second

equivalent.

Temperature Dark/Tarred Product

Do not exceed 70°C during
anion formation. Keep

acylation step < 25°C.

Workup Product in Aqueous Phase

The product is water-soluble.
[6][2] Use DCM for extraction
(better than EtOAc) and
saturate the aqueous phase

with NaCl (salting out).

Safety Runaway Exotherm

If scaling up (>10g), dilute
DMSO with THF (1:1) and
generate anion at reflux of THF
(66°C).

Applications in Drug Discovery[19]

The sulfinylacetone motif is a "chiral switch" and a reactive handle.

A. Asymmetric Reduction (Synthesis of Chiral 1,2-Diols)

-Ketosulfoxides can be reduced with high diastereoselectivity to

-hydroxy sulfoxides.

o Reagent: DIBAL-H / ZnCI2.
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e Outcome: The sulfoxide chirality directs the hydride attack (1,3-induction), yielding high de
(diastereomeric excess).

« Utility: Removal of the sulfinyl group (Raney Ni) yields optically pure secondary alcohols.

B. Pummerer Rearrangement

Treatment with acetic anhydride triggers the Pummerer rearrangement, converting the sulfinyl
group into an

-acetoxy sulfide, which can be hydrolyzed to an aldehyde or ketone.

e Transformation: Sulfinylacetone

-hydroxy ketone or

-keto aldehyde derivatives.

Workflow Diagram: Applications
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Figure 2: Downstream synthetic utility of sulfinylacetone derivatives in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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